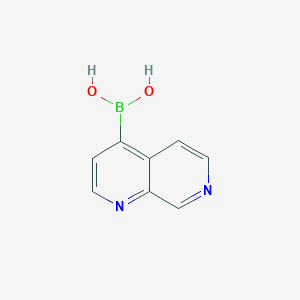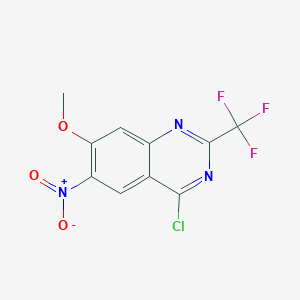
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-methoxyquinazoline followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions: 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-7-methoxy-6-amino-2-(trifluoromethyl)quinazoline.
科学研究应用
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.
相似化合物的比较
- 4-Chloro-7-methoxy-6-nitroquinazoline
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
- 4-Chloro-6-nitro-2-(trifluoromethyl)quinazoline
Comparison: Compared to these similar compounds, 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its potential as a pharmacologically active molecule, making it a valuable compound for further research and development.
属性
分子式 |
C10H5ClF3N3O3 |
|---|---|
分子量 |
307.61 g/mol |
IUPAC 名称 |
4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5ClF3N3O3/c1-20-7-3-5-4(2-6(7)17(18)19)8(11)16-9(15-5)10(12,13)14/h2-3H,1H3 |
InChI 键 |
SIOWPQWUJUMQGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)

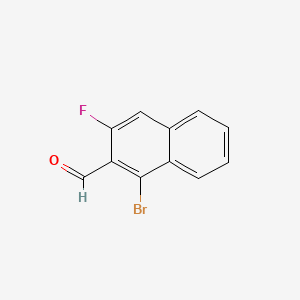

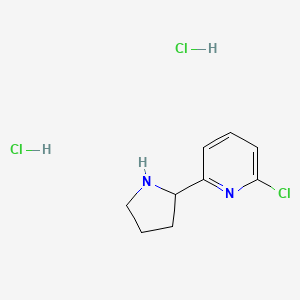


![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)

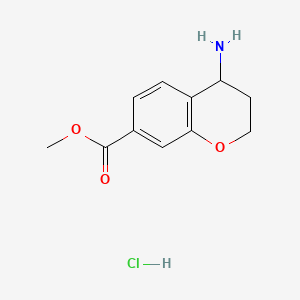
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

